4-({[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl]oxy}methyl)-7-methoxy-2H-chromen-2-one
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Overview
Description
4-({[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl]oxy}methyl)-7-methoxy-2H-chromen-2-one is a complex organic compound that features a unique combination of chromenone and benzodioxin moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl]oxy}methyl)-7-methoxy-2H-chromen-2-one involves multiple stepsThe reaction conditions typically involve the use of organic solvents such as dimethylformamide (DMF) and bases like lithium hydride (LiH) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-({[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl]oxy}methyl)-7-methoxy-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents such as sodium borohydride (NaBH₄), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the molecule.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug discovery and development.
Medicine: The compound’s potential therapeutic properties could be explored for the treatment of various diseases, including cancer and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 4-({[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl]oxy}methyl)-7-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxin, 2,3-dihydro-: This compound shares the benzodioxin moiety and can undergo similar chemical reactions.
6-Acetyl-1,4-benzodioxane: Another compound with a benzodioxin core, used in various synthetic applications.
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid: This compound also features the benzodioxin moiety and is used in different chemical contexts.
Uniqueness
What sets 4-({[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl]oxy}methyl)-7-methoxy-2H-chromen-2-one apart is its combination of the chromenone and benzodioxin moieties, which may confer unique biological activities and synthetic versatility. This dual functionality makes it a valuable compound for further research and development.
Properties
CAS No. |
4569-22-6 |
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Molecular Formula |
C30H24O8 |
Molecular Weight |
512.5 g/mol |
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-7-[(7-methoxy-2-oxochromen-4-yl)methoxy]chromen-4-one |
InChI |
InChI=1S/C30H24O8/c1-3-17-10-22-26(37-16-23(30(22)32)18-4-7-24-28(11-18)35-9-8-34-24)14-25(17)36-15-19-12-29(31)38-27-13-20(33-2)5-6-21(19)27/h4-7,10-14,16H,3,8-9,15H2,1-2H3 |
InChI Key |
RPAQZJCVHUXVMG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1OCC3=CC(=O)OC4=C3C=CC(=C4)OC)OC=C(C2=O)C5=CC6=C(C=C5)OCCO6 |
Origin of Product |
United States |
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